3-Fluoro-4-methoxy-5-nitrobenzonitrile
Description
3-Fluoro-4-methoxy-5-nitrobenzonitrile is a substituted benzonitrile derivative featuring fluorine (position 3), methoxy (position 4), and nitro (position 5) groups on the aromatic ring. Its molecular formula is C₈H₅FN₂O₃, with a molecular weight of ~196.14 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research.
The nitro group renders the compound reactive toward reduction (e.g., to amines using SnCl₂·2H₂O, as described in ), while the electron-withdrawing fluorine and methoxy groups influence its electronic properties and regioselectivity in further reactions.
Properties
IUPAC Name |
3-fluoro-4-methoxy-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3/c1-14-8-6(9)2-5(4-10)3-7(8)11(12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTDBKZTKOLNDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855797 | |
| Record name | 3-Fluoro-4-methoxy-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255783-15-3 | |
| Record name | 3-Fluoro-4-methoxy-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80855797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-4-methoxy-5-nitrobenzonitrile can be synthesized through a multi-step process. One common method involves the nitration of 3-fluorobenzonitrile followed by methoxylation. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, with careful control of temperature and reaction time to ensure the desired substitution pattern .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxy-5-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with different functional groups.
Reduction: 3-Fluoro-4-methoxy-5-aminobenzonitrile.
Oxidation: 3-Fluoro-4-methoxy-5-nitrobenzaldehyde.
Scientific Research Applications
3-Fluoro-4-methoxy-5-nitrobenzonitrile is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways involving nitrile compounds.
Medicine: Potential use in the development of pharmaceutical agents due to its unique functional groups.
Industry: Used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism by which 3-Fluoro-4-methoxy-5-nitrobenzonitrile exerts its effects depends on its functional groups. The nitro group can participate in redox reactions, while the fluoro and methoxy groups can influence the compound’s reactivity and interaction with biological targets. The molecular targets and pathways involved are often specific to the application, such as enzyme inhibition or receptor binding in pharmaceutical research .
Comparison with Similar Compounds
Positional Isomers: 3-Fluoro-5-methoxy-4-nitrobenzonitrile (CAS 1137869-92-1)
Key Differences :
- Substituent Positions : Nitro and methoxy groups are swapped (positions 4 and 5).
- Applications : Both isomers serve as intermediates, but positional differences may affect downstream product regiochemistry.
Data :
Halogen-Substituted Analogs: 3-Methoxy-4-chloro-5-nitrobenzonitrile
Key Differences :
- Halogen Replacement : Chlorine replaces fluorine at position 4.
- Physicochemical Properties : Chlorine’s larger atomic radius and higher lipophilicity (predicted logP ~2.0 vs. ~1.5 for the target) increase membrane permeability but may introduce steric hindrance.
- Synthetic Utility : Chlorine’s stronger electron-withdrawing effect could accelerate electrophilic substitution reactions compared to fluorine .
Functional Group Variations: 5-Fluoro-2-methoxybenzonitrile (CAS 189628-38-4)
Key Differences :
- Absence of Nitro Group : Limits utility in reductive amination or diazotization.
- Substituent Positions : Methoxy at position 2 and fluorine at position 5 create distinct electronic effects (ortho-directing methoxy vs. para-directing fluorine).
- Applications : Primarily used in materials science due to reduced reactivity compared to nitro-containing analogs .
Heterocyclic Analogs: 5-Fluoro-4-methyl-3-nitropyridin-2-amine
Key Differences :
- Ring Structure : Pyridine ring (aromatic heterocycle) vs. benzene.
- Electronic Properties : Pyridine’s nitrogen atom introduces polarity, enhancing solubility in polar solvents.
- Biological Activity : Pyridine derivatives are common in drug design (e.g., kinase inhibitors), whereas benzonitriles are more prevalent in agrochemicals .
Data Tables
Table 1: Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | logP (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₈H₅FN₂O₃ | ~196.14 | ~1.5 | Nitro, Methoxy, Fluoro, Nitrile |
| 3-Fluoro-5-methoxy-4-nitrobenzonitrile | C₈H₅FN₂O₃ | 196.14 | ~1.5 | Nitro, Methoxy, Fluoro, Nitrile |
| 3-Methoxy-4-chloro-5-nitrobenzonitrile | C₈H₅ClN₂O₃ | ~212.59 | ~2.0 | Nitro, Methoxy, Chloro, Nitrile |
| 5-Fluoro-2-methoxybenzonitrile | C₈H₆FNO | 151.14 | ~1.8 | Methoxy, Fluoro, Nitrile |
Biological Activity
3-Fluoro-4-methoxy-5-nitrobenzonitrile (FMNB) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological properties, including antimicrobial and anticancer activities, based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H6FNO4, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a benzonitrile scaffold. This specific arrangement of substituents is believed to contribute significantly to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to FMNB exhibit substantial antimicrobial properties. For instance, a study focused on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives revealed potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL . Although FMNB itself has not been directly tested against M. tuberculosis, its structural similarity suggests potential efficacy.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide 3m | 4 | M. tuberculosis H37Rv |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide 3e | 64 | M. tuberculosis H37Rv |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide 3p | 64 | M. tuberculosis H37Rv |
Anticancer Activity
In addition to its antimicrobial properties, FMNB and its derivatives have shown promise in anticancer applications. A study involving various nitro-substituted compounds indicated that certain derivatives possess significant cytotoxic effects against multiple cancer cell lines while maintaining a favorable safety profile . The specific mechanisms of action remain under investigation, but the presence of the nitro group is often associated with increased biological activity.
Case Study: Cytotoxic Effects in Cancer Cell Lines
A notable study evaluated the cytotoxicity of various substituted benzonitriles against six tumor cell lines using the MTT assay. The findings suggested that compounds with similar structural features to FMNB could inhibit cell proliferation effectively without adversely affecting normal cell lines .
Safety and Toxicity Profile
The safety profile of FMNB remains an essential consideration for its potential therapeutic use. Preliminary assessments indicate that while some derivatives exhibit cytotoxicity against cancer cells, they do not significantly affect normal Vero cells, suggesting a degree of selectivity that is crucial for drug development . However, comprehensive toxicity studies are necessary to fully understand the implications of using FMNB in clinical settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
